

Chemical structure and properties of N-Desmethyl Rosiglitazone

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Compound of Interest

Compound Name: *N-Desmethyl Rosiglitazone*

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N-Desmethyl Rosiglitazone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Rosiglitazone is the principal active metabolite of Rosiglitazone, a potent and selective agonist of the peroxisome proliferator-activated receptor gamma (PPAR γ). As a key molecule in the pharmacological profile of Rosiglitazone, a thorough understanding of its chemical structure, physicochemical properties, and biological activity is crucial for researchers in the fields of metabolic disease, pharmacology, and drug development. This technical guide provides a comprehensive overview of **N-Desmethyl Rosiglitazone**, including its chemical identity, physicochemical characteristics, metabolic generation, and methods for its analysis. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and application.

Chemical Structure and Identity

N-Desmethyl Rosiglitazone is formed via the N-demethylation of the parent drug, Rosiglitazone. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP2C8. The resulting primary amine is a key structural feature differentiating it from Rosiglitazone.

Chemical Identifiers

Identifier	Value
CAS Number	257892-31-2
Molecular Formula	C ₁₇ H ₁₇ N ₃ O ₃ S
Molecular Weight	343.40 g/mol
IUPAC Name	5-({4-[2-(pyridin-2-ylamino)ethoxy]phenyl}methyl)thiazolidine-2,4-dione
SMILES	<chem>O=C1NC(=O)C(Cc2ccc(OCCNc3ccccc3)cc2)S1</chem>
InChI	InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22)

Physicochemical Properties

The physicochemical properties of **N-Desmethyl Rosiglitazone** are essential for its handling, formulation, and analytical characterization.

Physicochemical Data

Property	Value
Melting Point	177-179 °C
Appearance	White solid
Solubility	Soluble in DMSO and Methanol.[1]

Pharmacology and Mechanism of Action

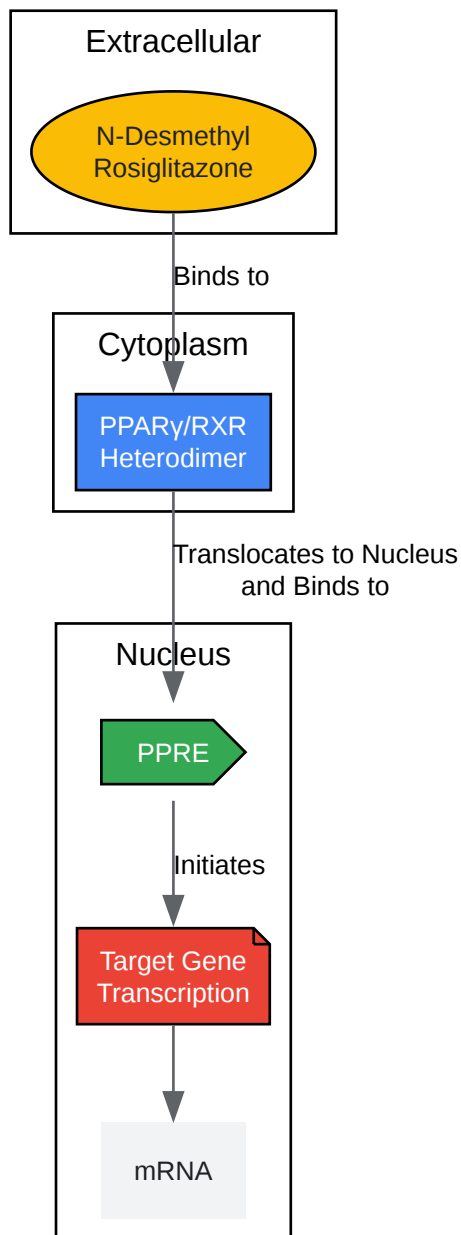
N-Desmethyl Rosiglitazone, like its parent compound, is a ligand for PPAR γ , a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[2] Activation

of PPAR γ by agonists such as Rosiglitazone and its metabolites leads to the transcription of genes involved in insulin signaling and adipogenesis.

While it is understood that **N-Desmethyl Rosiglitazone** is a pharmacologically active metabolite, specific quantitative data on its binding affinity (K_i) and functional potency (EC_{50}) at the PPAR γ receptor are not extensively reported in publicly available literature. It is generally considered to be less potent than Rosiglitazone.[3]

PPAR γ Signaling Pathway

The binding of a PPAR γ agonist initiates a cascade of molecular events leading to the regulation of target gene expression.

PPAR γ Signaling Pathway[Click to download full resolution via product page](#)

Caption: Agonist binding to the PPAR γ /RXR heterodimer leads to gene transcription.

Metabolism and Pharmacokinetics

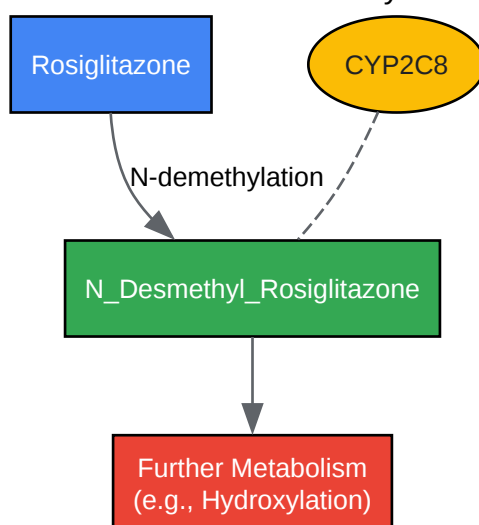
N-Desmethyl Rosiglitazone is the major metabolite of Rosiglitazone in humans. Its formation and subsequent metabolism are key determinants of the overall pharmacokinetic profile of Rosiglitazone.

Metabolic Pathway

The primary metabolic pathway for the formation of **N-Desmethyl Rosiglitazone** is N-demethylation of Rosiglitazone, a reaction predominantly catalyzed by the cytochrome P450 isoform CYP2C8, with a minor contribution from CYP2C9.[3][4] **N-Desmethyl Rosiglitazone** can be further metabolized through hydroxylation.[5]

Metabolic Formation of N-Desmethyl Rosiglitazone

Metabolic Formation of N-Desmethyl Rosiglitazone



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Caption: Rosiglitazone is metabolized to **N-Desmethyl Rosiglitazone** via CYP2C8.

Experimental Protocol: In Vitro Metabolism of Rosiglitazone

This protocol outlines a general procedure for the in vitro metabolism of Rosiglitazone to **N-Desmethyl Rosiglitazone** using human liver microsomes.

Objective: To generate and quantify **N-Desmethyl Rosiglitazone** from Rosiglitazone in an in vitro system.

Materials:

- Rosiglitazone
- Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN)
- Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated **N-Desmethyl Rosiglitazone**)
- LC-MS/MS system

Procedure:

- Incubation Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, HLM, and Rosiglitazone solution.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
- Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
- Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

- Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
- Protein Precipitation: Vortex the mixture and centrifuge to precipitate the microsomal proteins.
- Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

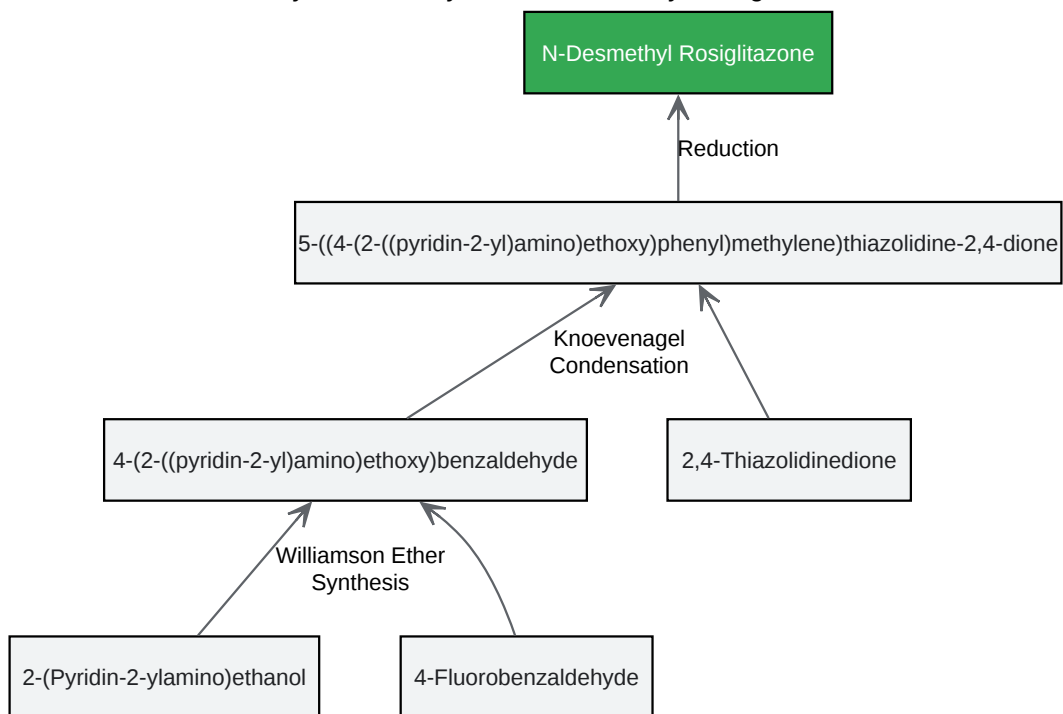
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for **N-Desmethyl Rosiglitazone** and the internal standard.

Synthesis and Purification

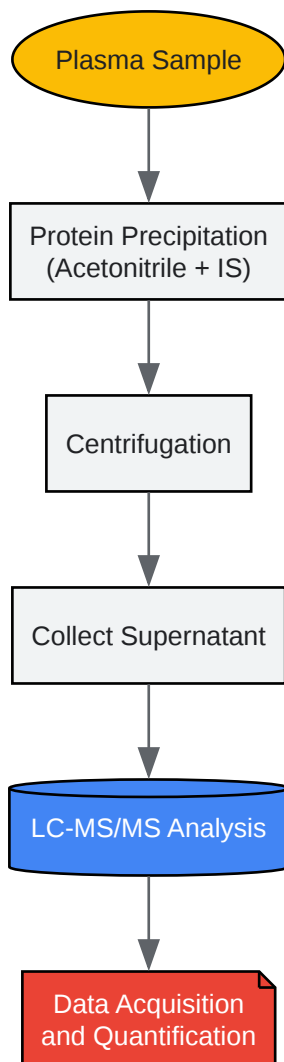
Detailed protocols for the specific synthesis of **N-Desmethyl Rosiglitazone** are not widely available in the public domain. However, its synthesis would likely involve similar strategies to those used for Rosiglitazone, with the key difference being the use of a primary amine precursor instead of a secondary amine. A general retrosynthetic approach is presented below.

Retrosynthetic Analysis

Retrosynthetic Analysis of N-Desmethyl Rosiglitazone



Bioanalytical Workflow for N-Desmethyl Rosiglitazone



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